chemical structure of 4'-hydroxy-4-acetylbiphenyl
chemical structure of 4'-hydroxy-4-acetylbiphenyl
An In-depth Technical Guide to 4'-hydroxy-4-acetylbiphenyl: Synthesis, Characterization, and Applications
Abstract
4'-hydroxy-4-acetylbiphenyl stands as a pivotal molecule in both materials science and medicinal chemistry. As a substituted biphenyl, its rigid, planar structure, combined with the electronic properties imparted by its hydroxyl and acetyl functional groups, makes it a versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical structure, modern synthetic methodologies, and rigorous characterization techniques. We delve into the causality behind experimental choices in its synthesis via Suzuki coupling and Friedel-Crafts acylation, offering detailed, field-tested protocols. Furthermore, this document explores the compound's applications as a precursor for liquid crystals and its emerging role in drug development, supported by an analysis of its biological activities. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.
Physicochemical Properties and Structural Elucidation
4'-hydroxy-4-acetylbiphenyl, also known as 4-(4'-hydroxyphenyl)acetophenone, is an organic compound featuring a biphenyl core. This core consists of two phenyl rings linked by a single bond, affording a degree of torsional freedom, though the structure tends towards planarity. One ring is substituted with an acetyl group (-COCH₃) at the 4-position, while the other bears a hydroxyl group (-OH) at the 4'-position. This specific arrangement of functional groups is critical to its chemical reactivity and physical properties.
The acetyl group is an electron-withdrawing group, which deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the hydroxyl group is a strong electron-donating group, activating its host ring. This electronic dichotomy makes the molecule an interesting subject for further functionalization and a valuable building block in multi-step synthesis.
Key Identifiers and Properties
A summary of the essential physicochemical properties is provided below. These values are critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1-(4'-hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-one | PubChem |
| CAS Number | 35616-62-7 | PubChem |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem |
| Molecular Weight | 212.24 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | ChemicalBook |
| Melting Point | 190-194 °C | ChemicalBook |
| Boiling Point | 416.7±35.0 °C (Predicted) | ChemicalBook |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | Based on typical properties of similar phenolic compounds. |
Synthesis Methodologies
The synthesis of 4'-hydroxy-4-acetylbiphenyl can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will discuss two prevalent and effective methods: the Palladium-catalyzed Suzuki coupling and the Friedel-Crafts acylation.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the planning of the synthesis. The primary disconnection can be made at the C-C bond between the two phenyl rings, which points directly to a cross-coupling strategy like Suzuki coupling. An alternative disconnection at the C-C bond between the acetyl group and its phenyl ring suggests a Friedel-Crafts acylation pathway.
Caption: Retrosynthetic analysis of 4'-hydroxy-4-acetylbiphenyl.
Method A: Suzuki-Miyaura Cross-Coupling
This method is highly efficient and offers excellent functional group tolerance. It involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex.
Expertise & Causality: The Suzuki coupling is a cornerstone of modern organic synthesis due to its reliability. We use 4-acetylphenylboronic acid and 4-bromophenol. The palladium catalyst, typically Pd(PPh₃)₄, is the engine of the catalytic cycle. A base, such as sodium carbonate, is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step with the palladium center. The solvent system (e.g., toluene/ethanol/water) is chosen to solubilize both the organic and inorganic reagents.
Protocol:
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Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.73 g, 10 mmol), 4-acetylphenylboronic acid (1.80 g, 11 mmol), and sodium carbonate (2.65 g, 25 mmol).
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Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL).
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Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol, 2 mol%).
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Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.
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Extraction: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent like ethanol/water to yield the final product.
Method B: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution method involves acylating a suitable substrate, in this case, 4-hydroxybiphenyl.
Expertise & Causality: Friedel-Crafts acylation is a powerful tool for forming aryl ketones. 4-hydroxybiphenyl is used as the nucleophilic aromatic ring. The hydroxyl group is a strong activating group, directing the incoming electrophile (the acylium ion, generated from acetyl chloride and AlCl₃) to the ortho and para positions. Due to steric hindrance from the adjacent phenyl ring, acylation occurs predominantly at the para position of the non-hydroxylated ring. A slight excess of the Lewis acid catalyst, aluminum chloride (AlCl₃), is required to activate the acetyl chloride and coordinate with the carbonyl and hydroxyl oxygens.
Protocol:
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Reagent Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.93 g, 22 mmol) in dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.
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Acylium Ion Formation: Slowly add acetyl chloride (1.5 mL, 21 mmol) to the suspension with stirring.
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Substrate Addition: In a separate flask, dissolve 4-hydroxybiphenyl (3.40 g, 20 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL) to decompose the aluminum complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
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Washing & Drying: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from ethanol to yield pure 4'-hydroxy-4-acetylbiphenyl.
Purification and Characterization Workflow
Regardless of the synthetic route, a rigorous purification and characterization protocol is mandatory to ensure the compound's identity and purity, a non-negotiable step in drug development and materials science.
Caption: Standard workflow for purification and quality control.
Expected Analytical Data:
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¹H NMR (DMSO-d₆, 400 MHz): Signals for the aromatic protons will appear in the range of δ 6.9-8.0 ppm. A singlet for the acetyl methyl protons (-CH₃) will be observed around δ 2.5 ppm, and a broad singlet for the phenolic proton (-OH) will be seen around δ 9.5-10.0 ppm.
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¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (-C=O) will appear significantly downfield, around δ 197 ppm. The methyl carbon will be around δ 26 ppm. Aromatic carbons will be in the δ 115-160 ppm range.
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FT-IR (KBr, cm⁻¹): Key peaks will include a broad O-H stretch (~3300 cm⁻¹), a sharp C=O stretch for the ketone (~1670 cm⁻¹), and C=C stretching bands for the aromatic rings (~1600, 1500 cm⁻¹).
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Mass Spectrometry (ESI-MS): The molecular ion peak [M-H]⁻ would be observed at m/z 211.
Applications in Research and Drug Development
4'-hydroxy-4-acetylbiphenyl is not merely a laboratory chemical; it is a key intermediate with significant applications.
Precursor for Liquid Crystals
The rigid biphenyl scaffold is a common core structure (mesogen) in liquid crystals. The hydroxyl group provides a convenient handle for further modification, such as esterification with various long-chain carboxylic acids. These modifications can induce or enhance the mesophase (liquid crystalline phase) behavior required for display technologies.
Intermediate in Pharmaceutical Synthesis
This compound serves as a building block for more complex Active Pharmaceutical Ingredients (APIs). Its structure is related to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that function as cyclooxygenase (COX) inhibitors. The 4-acetylphenyl moiety is a known pharmacophore in several selective COX-2 inhibitors. Researchers can use 4'-hydroxy-4-acetylbiphenyl as a starting material to synthesize novel analogs with potentially improved efficacy or selectivity, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Conceptual pathway of COX enzyme inhibition.
Safety and Handling
4'-hydroxy-4-acetylbiphenyl should be handled in accordance with standard laboratory safety procedures.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4'-hydroxy-4-acetylbiphenyl is a high-value chemical intermediate whose utility is rooted in its distinct structural and electronic properties. The synthetic routes of Suzuki coupling and Friedel-Crafts acylation provide reliable and scalable methods for its production, while a stringent analytical workflow ensures its quality for downstream applications. Its established use as a precursor for advanced materials and its potential as a scaffold in the design of novel therapeutics, particularly anti-inflammatory agents, underscore its continued importance in the scientific community. This guide provides the foundational, practical knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile molecule.
References
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PubChem. (n.d.). 4'-Hydroxy-4-acetylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
